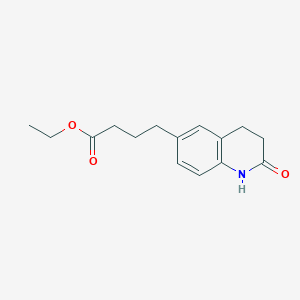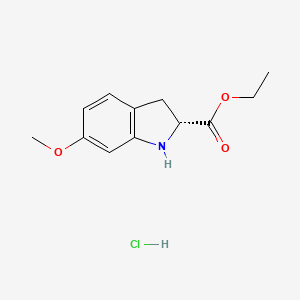
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a nitro group at the 6th position and a methyl group at the 3rd position on the indazole ring, with a pentanone chain attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by nitration and alkylation reactions . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity . Industrial production methods typically involve large-scale batch reactions under controlled conditions to ensure purity and consistency.
Analyse Chemischer Reaktionen
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The ketone group can participate in condensation reactions with various nucleophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophiles like halogens. Major products formed from these reactions include amino derivatives, substituted indazoles, and extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indazole ring can bind to enzymes and receptors, modulating their activity and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-6-nitro-1H-indazol-1-yl)pentan-1-one can be compared with other indazole derivatives, such as:
1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone: Similar structure but with an iodine atom instead of a nitro group.
(3-Methyl-6-nitro-1H-indazol-1-yl)[3-nitro-5-(trifluoromethyl)phenyl]methanone: Contains additional nitro and trifluoromethyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a pentanone chain, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62235-21-6 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
1-(3-methyl-6-nitroindazol-1-yl)pentan-1-one |
InChI |
InChI=1S/C13H15N3O3/c1-3-4-5-13(17)15-12-8-10(16(18)19)6-7-11(12)9(2)14-15/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZKTSIADHLVHEMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)





![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)
![1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)



